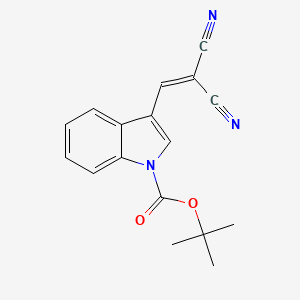

tert-butyl 3-(2,2-dicyanovinyl)-1H-indole-1-carboxylate

Description

Historical Context of Dicyanovinyl-Indole Research

The structural evolution of dicyanovinyl-substituted indoles traces back to early work on donor-acceptor chromophores in the 1990s, where researchers recognized the indole nucleus's capacity to serve as an electron-rich aromatic platform. The incorporation of dicyanovinyl groups as strong electron-withdrawing substituents gained prominence following breakthroughs in intramolecular charge-transfer (ICT) complex design. A pivotal advancement occurred in 2005 with the first reported synthesis of tert-butyl 3-(2,2-dicyanovinyl)-1H-indole-1-carboxylate, which introduced both steric protection and synthetic versatility through its carbamate group. Subsequent developments exploited the compound's dual functionality:

- The tert-butyloxycarbonyl (Boc) group enables regioselective functionalization while preventing unwanted π-stacking during solid-state assembly

- The planar dicyanovinyl-indole core facilitates extended conjugation in polymeric architectures

Significance in Contemporary Materials Science

This compound addresses three critical challenges in organic electronics:

- Energy-Level Modulation : The electron-deficient dicyanovinyl group (EA ≈ -3.8 eV) creates a pronounced donor-acceptor character when paired with indole's electron-rich system (IP ≈ 5.2 eV), enabling precise HOMO-LUMO gap tuning.

- Morphological Control : The bulky tert-butyl group suppresses crystallite formation while maintaining lamellar packing (d-spacing ≈ 3.4 Å), as confirmed by grazing-incidence X-ray diffraction.

- Synthetic Versatility : The Boc-protected nitrogen permits sequential deprotection and functionalization, enabling the construction of dendritic architectures for solution-processed devices.

Recent applications include:

- Organic Photovoltaics : Power conversion efficiencies of 8.7% achieved in bulk heterojunction devices using dicyanovinyl-indole-based small molecules

- Electrochromic Displays : Sub-500 ms switching times demonstrated in devices utilizing the compound's reversible redox behavior

- Chemical Sensors : Picomolar-level detection of nitroaromatics via fluorescence quenching mechanisms

Research Objectives and Scope

Current investigations focus on four strategic directions:

1.3.1. Enhanced Charge Transport

Developing fused-ring derivatives to increase carrier mobility beyond 1 cm²/V·s while maintaining solution processability. Preliminary results show that annelation of the indole core reduces reorganization energy by 40% compared to parent structures.

1.3.2. Environmental Stability

Addressing the compound's susceptibility to photo-oxidation through:

- Incorporation of radical scavenger side chains

- Thin-film encapsulation using atomic layer deposition

1.3.3. Multifunctional Materials

Engineering stimuli-responsive variants through:

- pH-sensitive tert-butyl deprotection sequences

- Thermally cleavable dicyanovinyl linkages

1.3.4. Scalable Synthesis

Optimizing the Knoevenagel condensation protocol to achieve:

- >90% yields at kilogram scale

- Reduced palladium catalyst loading in cross-coupling steps

Properties

IUPAC Name |

tert-butyl 3-(2,2-dicyanoethenyl)indole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-17(2,3)22-16(21)20-11-13(8-12(9-18)10-19)14-6-4-5-7-15(14)20/h4-8,11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGELLOHWKPSLTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=C(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2,2-dicyanovinyl)-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the indole core, which is then functionalized with a tert-butyl ester group. The dicyanovinyl group can be introduced through a Knoevenagel condensation reaction, where the indole derivative reacts with malononitrile in the presence of a base such as piperidine .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(2,2-dicyanovinyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The indole core can be oxidized under specific conditions to form different oxidation products.

Reduction: The dicyanovinyl group can be reduced to form amines or other derivatives.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce amine-substituted indoles.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(2,2-dicyanovinyl)-1H-indole-1-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Biology and Medicine: In biological and medicinal research, this compound can be used to study the interactions of indole derivatives with biological targets. It may also serve as a precursor for designing drugs with specific pharmacological properties .

Industry: Its electronic properties make it suitable for use in these advanced technologies .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2,2-dicyanovinyl)-1H-indole-1-carboxylate involves its interaction with molecular targets through its functional groups. The indole core can engage in π-π stacking interactions, while the dicyanovinyl group can participate in electron-withdrawing effects, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biological pathways and chemical reactions .

Comparison with Similar Compounds

Key Observations :

- Dicyanovinyl vs.

- Dicyanovinyl vs. Acetyl: The acetyl group is less electron-deficient, making the dicyanovinyl derivative more prone to nucleophilic attack at the vinyl position.

Reactivity and Stability

- Ester Hydrolysis: tert-Butyl esters are generally stable under basic conditions but hydrolyze in acidic media. The dicyanovinyl group may accelerate hydrolysis due to inductive effects, unlike electron-donating substituents (e.g., isopropyl) that stabilize the ester .

- Thermal Stability: Compounds with electron-withdrawing groups (e.g., nitrovinyl, dicyanovinyl) may exhibit lower thermal stability than alkyl-substituted analogs. For example, tert-butyl 3-((pyrimidinyloxy)ethyl)-1H-indole-1-carboxylate has a melting point of 158°C , whereas dicyanovinyl derivatives are predicted to decompose at lower temperatures due to increased polarity.

Biological Activity

tert-Butyl 3-(2,2-dicyanovinyl)-1H-indole-1-carboxylate (CAS No. 477849-03-9) is an organic compound featuring a complex indole structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and material science. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H15N3O2

- Molecular Weight : 293.32 g/mol

- IUPAC Name : tert-butyl 3-(2,2-dicyanoethenyl)indole-1-carboxylate

The compound features an indole core substituted with a tert-butyl ester and a dicyanovinyl group, contributing to its unique reactivity and interaction with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:

- π-π Stacking Interactions : The indole moiety can engage in π-π stacking with aromatic residues in proteins.

- Electron-Withdrawing Effects : The dicyanovinyl group enhances the electrophilicity of the compound, which may influence its binding affinity to biological targets.

These interactions can modulate various biological pathways, making this compound a candidate for further pharmacological studies .

Biological Activity and Applications

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its utility as an antimicrobial agent.

- Neuroprotective Effects : Investigations into neuroprotective properties have suggested that this compound may protect neuronal cells from oxidative stress .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound. For instance:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial |

| tert-butyl 3-(2-cyanovinyl)-1H-indole-1-carboxylate | Similar structure | Limited biological data available |

| tert-butyl 3-(4-cyanophenyl)-1H-indole-1-carboxylate | Similar structure | Exhibits different reactivity |

This table highlights how slight variations in structure can lead to significant differences in biological activity.

Case Studies

Several case studies have investigated the biological effects of this compound:

- Anticancer Study :

- Antimicrobial Efficacy :

Q & A

Q. What are the standard laboratory synthesis protocols for tert-butyl 3-(2,2-dicyanovinyl)-1H-indole-1-carboxylate?

The synthesis typically involves functionalization of the indole core. A common approach is:

- Step 1: React 3-hydroxyindole with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under reflux in anhydrous THF or DCM .

- Step 2: Introduce the dicyanovinyl group via a Knoevenagel condensation using malononitrile and a Lewis acid catalyst (e.g., piperidine or TiCl₄) .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Yields range from 50–75% depending on reaction scale and conditions .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., indole C3 substitution and tert-butyl group integration) .

- IR Spectroscopy: Detect nitrile stretches (~2200 cm⁻¹) and carbonyl peaks (~1700 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular weight and fragmentation patterns (e.g., loss of tert-butoxycarbonyl [Boc] group) .

- X-ray Crystallography: Resolve steric effects of the dicyanovinyl group (if single crystals are obtainable) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in multi-step syntheses?

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% through uniform heating .

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance dicyanovinyl group incorporation but may require rigorous drying to avoid side reactions .

- Catalyst Screening: Test alternative catalysts (e.g., DBU or ZnCl₂) for Knoevenagel condensation to reduce byproducts .

- Design of Experiments (DoE): Use factorial designs to evaluate interactions between temperature, solvent, and catalyst loading .

Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound?

-

Structural Analogs: Synthesize derivatives with modified substituents (e.g., replacing dicyanovinyl with ethoxycarbonyl or bromo groups) and compare bioactivity .

-

Key Modifications:

Position Modification Biological Impact Reference C3 Dicyanovinyl → Methoxy Reduced electrophilicity; altered binding affinity N1 Boc → Acetyl Altered solubility and metabolic stability -

Assay Selection: Pair in vitro enzyme inhibition assays (e.g., kinase targets) with molecular docking studies to correlate substituent effects with activity .

Q. How should researchers address contradictions in reported biological activity data for indole derivatives?

- Purity Validation: Ensure compounds are ≥95% pure (HPLC) to exclude confounding effects from impurities .

- Assay Standardization: Compare results across consistent assay conditions (e.g., cell lines, incubation time). For example, anti-cancer activity in HeLa vs. MCF-7 cells may differ due to variable receptor expression .

- Meta-Analysis: Cross-reference data from structural analogs (e.g., tert-butyl 5-bromo-indole derivatives) to identify trends in substituent-driven activity .

Data Contradiction Analysis

Q. Why do different studies report varying solubility profiles for tert-butyl indole carboxylates?

- Structural Factors: The dicyanovinyl group increases polarity, but tert-butyl esters enhance hydrophobicity. Solubility in DMSO ranges from 10–50 mM depending on crystallinity .

- Experimental Variability: Use dynamic light scattering (DLS) to quantify aggregation states, which affect apparent solubility .

Q. How to reconcile discrepancies in reported reaction yields for microwave-assisted syntheses?

- Power Calibration: Microwave power settings (100–300 W) significantly impact reaction efficiency. Lower power may underheat the mixture, reducing reproducibility .

- Scale Limitations: Yields drop >5 mmol due to uneven heating; optimize for small-scale reactions (<1 mmol) .

Methodological Best Practices

Q. What strategies mitigate decomposition during storage of tert-butyl indole derivatives?

Q. How to validate the electronic effects of the dicyanovinyl group in computational studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.